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Compound of Interest

Compound Name: 6-(3-Aminophenyl)piperidin-2-one

Cat. No.: B2531929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS)

for the compound 6-(3-aminophenyl)piperidin-2-one. Due to the absence of experimentally

acquired spectra for this specific molecule in publicly available literature, this document

presents predicted data based on the analysis of its constituent functional groups: a piperidin-

2-one ring and a 3-aminophenyl substituent. The experimental protocols provided are

standardized methodologies applicable for the characterization of this and structurally related

compounds.

Predicted Spectral Data
The spectral data for 6-(3-aminophenyl)piperidin-2-one have been predicted based on

established values for its core chemical moieties.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These

predictions are based on the typical chemical environments of protons and carbons in aromatic

amines, secondary lactams, and substituted piperidine rings.

Table 1: Predicted ¹H NMR Data for 6-(3-aminophenyl)piperidin-2-one
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Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Piperidine H3, H4, H5 1.8 - 2.5 m

Piperidine H6 4.5 - 4.8 dd

Aromatic H2', H4', H5', H6' 6.6 - 7.2 m

Lactam NH 7.5 - 8.5 br s

Amine NH₂ 3.5 - 4.5 br s

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-(3-aminophenyl)piperidin-2-one

Carbon Predicted Chemical Shift (δ, ppm)

Piperidine C3, C4, C5 20 - 40

Piperidine C6 55 - 65

Aromatic C1' 140 - 145

Aromatic C2', C4', C5', C6' 113 - 130

Aromatic C3' 145 - 150

Carbonyl C2 170 - 175

Solvent: DMSO-d₆

1.2. Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrational modes of

the functional groups present in the molecule.[1][2][3][4]

Table 3: Predicted IR Absorption Frequencies for 6-(3-aminophenyl)piperidin-2-one
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Functional Group
Predicted Frequency
(cm⁻¹)

Intensity

N-H Stretch (Lactam) 3200 - 3300 Medium

N-H Stretch (Aromatic Amine) 3300 - 3500 Medium (two bands)

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2960 Medium

C=O Stretch (Lactam) 1650 - 1680 Strong

Aromatic C=C Bending 1450 - 1600 Medium

C-N Stretch (Aromatic Amine) 1250 - 1335 Strong

1.3. Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight of the compound and

common fragmentation patterns for piperidine and aromatic amine-containing structures.[5][6]

[7]

Table 4: Predicted Mass Spectrometry Data for 6-(3-aminophenyl)piperidin-2-one

m/z Value Interpretation

190.11 [M]⁺ (Molecular Ion)

189.10 [M-H]⁺

93.06 [C₆H₇N]⁺ (Aminophenyl fragment)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for 6-(3-aminophenyl)piperidin-2-one.

2.1. NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse program for proton NMR.

Set the spectral width to cover the range of -2 to 12 ppm.

Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse program.

Set the spectral width to cover the range of 0 to 200 ppm.

A higher number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

2.2. IR Spectroscopy

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute the sample as needed for the

specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Impact - EI).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography system.

Operate the mass spectrometer in positive ion mode to detect the protonated molecule

[M+H]⁺.

Acquire data over a suitable mass-to-charge (m/z) range (e.g., 50-500).

Data Processing: The instrument's software will process the data to generate a mass

spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
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The following diagram illustrates a logical workflow for the synthesis and spectral

characterization of 6-(3-aminophenyl)piperidin-2-one.

Synthesis and Purification

Spectroscopic Characterization
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Reaction Work-up and Extraction

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
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Spectral Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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